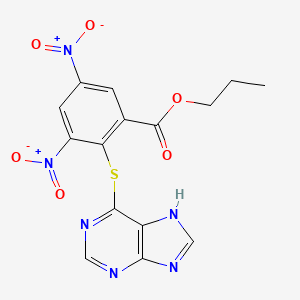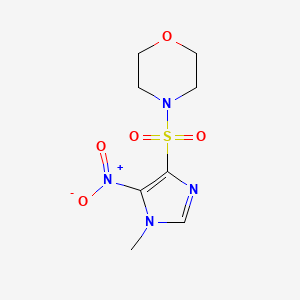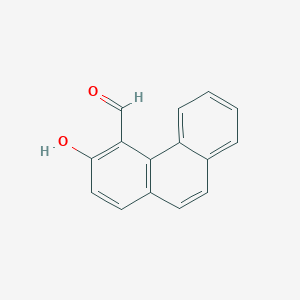
3-Hydroxyphenanthrene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyphenanthrene-4-carbaldehyde is an organic compound belonging to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the fourth position of the phenanthrene ring system. It is a derivative of phenanthrene and is known for its applications in organic synthesis and material chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenanthrene-4-carbaldehyde typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various organic reactions . The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective introduction of the hydroxyl and aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation of phenanthrene derivatives from coal tar, followed by regioselective functionalization. The process requires precise control of reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyphenanthrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include phenanthrene derivatives with various functional groups, such as ketones, alcohols, and substituted phenanthrenes .
Aplicaciones Científicas De Investigación
3-Hydroxyphenanthrene-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyphenanthrene-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular recognition processes .
Comparación Con Compuestos Similares
3-Hydroxyphenanthrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Hydroxyphenanthrene: Has the hydroxyl group at a different position, leading to different reactivity and applications.
Phenanthrene-4-carbaldehyde:
Uniqueness: 3-Hydroxyphenanthrene-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows for a wide range of chemical transformations and interactions, making it valuable in various scientific and industrial fields.
Propiedades
Número CAS |
10386-43-3 |
|---|---|
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-hydroxyphenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-13-14(17)8-7-11-6-5-10-3-1-2-4-12(10)15(11)13/h1-9,17H |
Clave InChI |
COINHGUECMIFMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



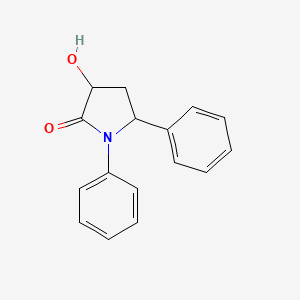
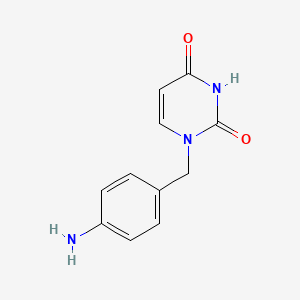
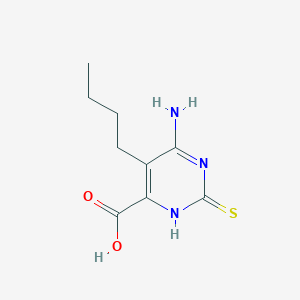

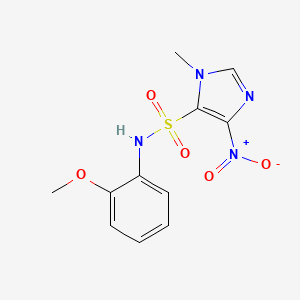
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
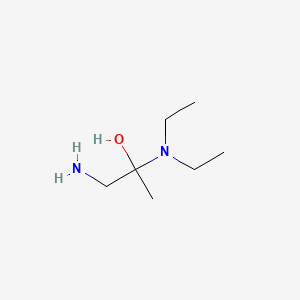

acetic acid](/img/structure/B14006295.png)

